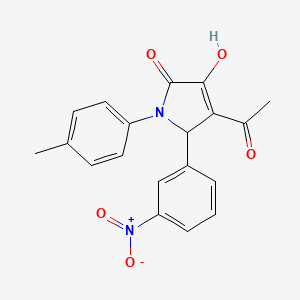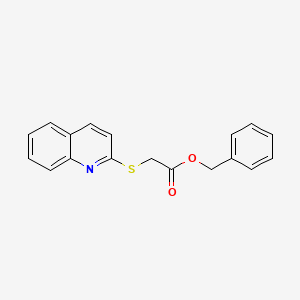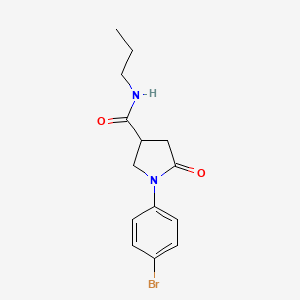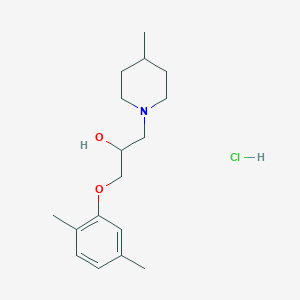
N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide, also known as CPPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine and agriculture. CPPH is a hydrazide derivative that is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide is not fully understood. However, it has been proposed that this compound exerts its effects through the inhibition of specific enzymes or proteins. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been found to enhance photosynthesis by increasing the levels of chlorophyll and carotenoids.
実験室実験の利点と制限
N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has various advantages and limitations for lab experiments. One of the advantages is that it is a relatively stable compound that can be synthesized easily. It also exhibits various biochemical and physiological effects, making it a useful tool for studying the mechanisms of specific enzymes or proteins. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in medicine and agriculture.
将来の方向性
There are several future directions for the study of N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide. One direction is to study its potential as a plant growth regulator in more detail. Another direction is to study its potential as an anti-tumor agent in vivo. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets. Overall, the study of this compound has the potential to lead to the development of new drugs and agricultural products that could have significant benefits for human health and the environment.
合成法
N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide is synthesized through the reaction of cyclopentanone, phenylhydrazine, and 2-hydroxy-2-phenylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and results in the formation of this compound. The synthesized this compound can be purified through recrystallization using a suitable solvent such as ethanol.
科学的研究の応用
N'-cyclopentylidene-2-hydroxy-2-phenylpropanohydrazide has been found to exhibit various scientific research applications. It has been studied for its potential as an anti-tumor agent, anti-inflammatory agent, and as a plant growth regulator. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. In addition, this compound has been found to promote plant growth by increasing the activity of antioxidant enzymes and enhancing photosynthesis.
特性
IUPAC Name |
N-(cyclopentylideneamino)-2-hydroxy-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(18,11-7-3-2-4-8-11)13(17)16-15-12-9-5-6-10-12/h2-4,7-8,18H,5-6,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMQLQSNYOAVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)NN=C2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)


![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)

![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)
![3-{1-[(3-chloro-6-oxo-1(6H)-pyridazinyl)acetyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5213435.png)
